molecular formula C2HBr2N3 B104779 4,5-Dibromo-1H-1,2,3-triazole CAS No. 15294-81-2

4,5-Dibromo-1H-1,2,3-triazole

Cat. No.: B104779
CAS No.: 15294-81-2
M. Wt: 226.86 g/mol
InChI Key: GUQUYKTWVBJKFL-UHFFFAOYSA-N
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Description

4,5-Dibromo-1H-1,2,3-triazole is an organic compound with the molecular formula C2HBr2N3. It is a derivative of 1,2,3-triazole, characterized by the presence of two bromine atoms at the 4 and 5 positions of the triazole ring. This compound is typically a white to light yellow crystalline powder and is known for its stability under standard conditions. It is soluble in methanol and has a melting point of approximately 194°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Dibromo-1H-1,2,3-triazole can be synthesized through the bromination of 1,2,3-triazole. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The process is carried out in an organic solvent such as chloroform or dichloromethane under controlled temperature conditions to ensure selective bromination at the 4 and 5 positions .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromo-1H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 4,5-Dibromo-1H-1,2,3-triazole is unique due to its specific bromination pattern, which imparts distinct reactivity and stability. This makes it a valuable intermediate in the synthesis of various bioactive and industrially relevant compounds .

Properties

IUPAC Name

4,5-dibromo-2H-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HBr2N3/c3-1-2(4)6-7-5-1/h(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQUYKTWVBJKFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNN=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBr2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60310096
Record name 4,5-Dibromo-1H-1,2,3-triazole
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Molecular Weight

226.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15294-81-2, 22300-52-3
Record name 15294-81-2
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Record name 4,5-Dibromo-1H-1,2,3-triazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dibromo-1H-1,2,3-triazole
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Record name 4,5-dibromo-2H-1,2,3-triazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential applications of 4,5-Dibromo-1H-1,2,3-triazole in organic synthesis?

A1: this compound serves as a versatile building block in organic synthesis due to its reactivity towards bromine-lithium exchange reactions. [] This allows for the selective functionalization of the triazole ring at the 5-position. For example, reacting 4,5-dibromo-1-methoxymethyl-1H-1,2,3-triazole with butyllithium generates a lithiated derivative at the 5-position. [] This intermediate can be quenched with various electrophiles, such as carbon dioxide, methyl chloroformate, or benzophenone, leading to the synthesis of diverse 5-substituted 1,2,3-triazoles. [] This versatility makes this compound and its derivatives valuable intermediates for developing new pharmaceuticals, agrochemicals, and materials.

Q2: How can different substituents be introduced to the this compound scaffold?

A2: The research highlights two primary methods for introducing substituents:

  • N-substitution: this compound reacts with various electrophiles to yield N-substituted derivatives. For instance, reacting with chloromethyl methyl ether, methyl chloroformate, or benzyl chloride introduces substituents at either the N-1 or N-2 position. [] The specific conditions and reagents used influence the regioselectivity of these reactions.
  • Bromine-lithium exchange followed by electrophilic quenching: As mentioned above, treating this compound derivatives with butyllithium allows for selective lithiation at the 5-position. [] Reacting this lithiated species with electrophiles like aqueous ammonium chloride, carbon dioxide, or disulfides introduces new substituents at the 5-position. []

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